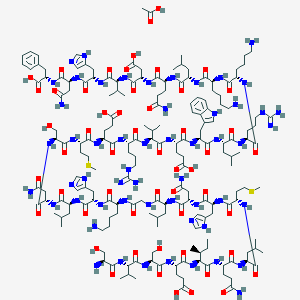

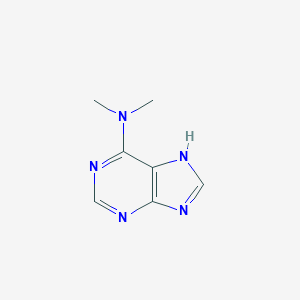

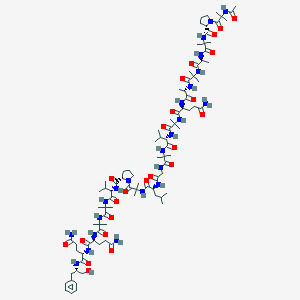

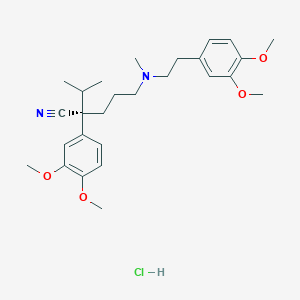

![molecular formula C7H3ClF3N3 B021730 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine CAS No. 109113-97-5](/img/structure/B21730.png)

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

説明

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (6-Cl-2-TFP) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. 6-Cl-2-TFP has a wide range of properties that make it an attractive option for researchers and scientists.

科学的研究の応用

Application in Immunology and Dermatology

Specific Scientific Field

Immunology and Dermatology

Summary of the Application

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is used as an IL-17A inhibitor for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . IL-17A is a pro-inflammatory cytokine that plays a key part in chronic inflammation and is a major driver of tissue damage .

Methods of Application or Experimental Procedures

The compound is used as a small molecule IL-17A inhibitor . It is believed to provide efficacy comparable to anti-IL-17A antibodies for psoriasis . The application describes a series of novel imidazo[1,2-b]pyridazine as IL-17A inhibitors .

Results or Outcomes

The biologics targeting the IL-23/IL-17 axis dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Application in Microbiology

Specific Scientific Field

Microbiology

Summary of the Application

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives have been synthesized and screened for in-vitro antimicrobial activity against two gram positive (Streptococcus pyogenes and Staphylococcus aureus) and two gram negative bacteria (Pseudomonas aeruginosa and Escherichia coli) as well as for antifungal and antimalarial activity against Plasmodium falciparum strain .

Methods of Application or Experimental Procedures

The derivatives were synthesized by the suzuki reaction of 6-chloro-2-substituted aryl(or alkyl) imidazo[1,2-b]pyridazine with substituted aryl boronic acid in presence of bis(triphenylphosphine)palladium(ii) chloride and potassium carbonate in dimethyl formamide .

Results or Outcomes

Compound 2f and 2g exhibited good antimicrobial and antimalarial activity .

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine and its derivatives are known to play a crucial role in numerous disease conditions . They have been used as GABA A receptor positive allosteric modulators . Other classes of drugs in this group include proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Methods of Application or Experimental Procedures

The compound is used as a small molecule inhibitor . It has the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Results or Outcomes

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

Application in Organic Chemistry

Specific Scientific Field

Organic Chemistry

Summary of the Application

Organo-fluorine chemistry is a unique branch of organic chemistry, where the fluorine incorporation in the organic molecules exhibits bizarre behaviors . 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is used in this field due to its unique properties .

Methods of Application or Experimental Procedures

The compound is used in various applications in medicines, electronics, agrochemicals, and catalysis .

Results or Outcomes

The use of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine in organo-fluorine chemistry has led to several advancements in the field .

特性

IUPAC Name |

6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-5-1-2-6-12-4(7(9,10)11)3-14(6)13-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOJZGDFKSAMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618176 | |

| Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |

CAS RN |

109113-97-5 | |

| Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

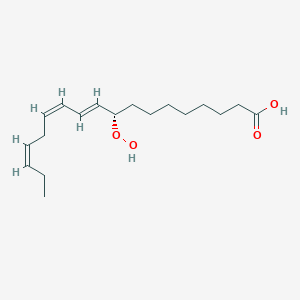

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)